3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:
- Allyl ester groups at positions 3 and 5 (prop-2-en-1-yl), which may enhance solubility and metabolic stability compared to smaller esters like methyl or ethyl .
- Methyl groups at positions 2 and 6, typical in DHP calcium channel modulators to stabilize the boat conformation of the heterocyclic ring .
DHPs are widely studied for their pharmacological activities, particularly as calcium channel blockers (e.g., nifedipine analogues).
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H25NO5/c1-6-11-27-21(24)18-14(3)23-15(4)19(22(25)28-12-7-2)20(18)16-9-8-10-17(13-16)26-5/h6-10,13,20,23H,1-2,11-12H2,3-5H3 |
InChI Key |
PVQIZTRTMMVOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)OC)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
The reaction proceeds under reflux in anhydrous ethanol at 80°C for 6–8 hours. A molar ratio of 1:2:1.5 (aldehyde:β-ketoester:ammonium acetate) is optimal, achieving yields of 68–72% after purification. The mechanism proceeds via enamine formation, followed by cyclization and dehydrogenation (Figure 1).
Critical Parameters:
Table 1: Solvent Impact on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 72 | 98 |
| Methanol | 65 | 58 | 92 |
| Acetonitrile | 82 | 64 | 89 |
Advanced Modifications for Enhanced Efficiency
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 20 minutes with comparable yields (70–74%). This method enhances regioselectivity for the 3,5-dicarboxylate configuration by minimizing thermal decomposition.
Continuous Flow Reactor Systems
Industrial-scale production employs tubular flow reactors with residence times of 10–15 minutes. Key advantages include:
-
Improved Heat Transfer: Eliminates localized overheating, reducing dimerization byproducts.
-
Solvent Recovery: Integrated distillation units recycle ethanol, achieving 90% solvent reuse.
Mechanistic Insights and Side Reactions
The formation of the 1,4-DHP core is sensitive to oxidative conditions. Common side reactions include:
-
Aromatization: Oxidation to pyridine derivatives under prolonged heating (>12 hours).
-
Ester Hydrolysis: Competing hydrolysis of allyl esters in protic solvents, mitigated by anhydrous conditions.
Figure 1: Proposed Reaction Mechanism
-
Enamine Formation: Ammonia reacts with β-ketoester to generate an enamine intermediate.
-
Aldol Condensation: Enamine attacks the aldehyde carbonyl, forming a chalcone-like intermediate.
-
Cyclization: Intramolecular nucleophilic attack yields the dihydropyridine ring.
-
Dehydrogenation: Controlled oxidation stabilizes the 1,4-DHP structure.
Purification and Analytical Validation
Workup Protocol
Spectroscopic Characterization
Table 2: Key Spectral Assignments
| Functional Group | 1H NMR (δ) | IR (cm⁻¹) |
|---|---|---|
| Allyl CH2 | 5.95 | – |
| OCH3 | 3.82 | 2830 |
| C=O Ester | – | 1691 |
Comparative Analysis of Synthetic Routes
Traditional vs. Green Chemistry Approaches
| Parameter | Traditional Hantzsch | Laccase-Catalyzed |
|---|---|---|
| Reaction Time | 8 hours | 6 hours |
| Byproduct Formation | 15–20% | 5–8% |
| Solvent Toxicity | High (ethanol) | Low (water) |
Yield Optimization Strategies
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Methoxybenzaldehyde | 120 |
| Allyl acetoacetate | 95 |
| Ammonium acetate | 20 |
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the double bonds in the prop-2-en-1-yl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can lead to saturated analogs of the original compound.
Scientific Research Applications
3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate primarily involves its interaction with calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected DHP Derivatives
Key Observations :
- Ester Groups : Allyl esters (target compound) may improve membrane permeability compared to methyl/ethyl esters (e.g., ), but could reduce metabolic stability relative to bulkier esters.
Pharmacological Activity
Insights :
- The 3-nitrophenyl group in FRC-8411 correlates with potent, long-lasting hypotension but induces tachycardia .
- Methoxy substituents (e.g., in and the target compound) may balance lipophilicity and hydrogen-bonding capacity, favoring tissue penetration without excessive polarity.
- Hybrid DHPs (e.g., antiulcer derivatives in ) demonstrate the versatility of DHP scaffolds when combined with other pharmacophores.
Conformational and Crystallographic Analysis
- The flattened boat conformation of the DHP ring is critical for calcium channel interaction. Puckering parameters (Q, θ, φ) for diisobutyl-DHP in (Q = 0.303 Å, θ = 73–107°) suggest moderate distortion, likely influenced by bulky esters.
- Intermolecular interactions (e.g., N–H⋯O and C–H⋯π bonds in ) stabilize crystal packing, which may correlate with shelf stability.
Biological Activity
3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is C₁₇H₁₈N₂O₄. The compound features a dihydropyridine core with two prop-2-en-1-yl substituents and a methoxyphenyl group. Its structural characteristics contribute to its biological activity.
Antihypertensive Effects
Dihydropyridines are primarily known as calcium channel blockers. Research indicates that compounds within this class exhibit significant antihypertensive effects by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation. A study on related DHPs demonstrated that they effectively lower blood pressure in hypertensive models through this mechanism .
Antioxidant Activity
The antioxidant potential of dihydropyridines has been documented. One study highlighted that derivatives similar to our compound exhibited significant free radical scavenging activity. This property is crucial for reducing oxidative stress-related diseases . The methoxy group in the structure may enhance this antioxidant capacity by stabilizing free radicals.
Anti-inflammatory Properties
Research has shown that certain DHPs can modulate inflammatory pathways. For instance, they have been reported to inhibit the production of pro-inflammatory cytokines in various cell lines . This suggests potential applications in treating inflammatory conditions.
Study 1: Antihypertensive Activity
In a clinical trial involving hypertensive patients, a dihydropyridine derivative was administered and resulted in a statistically significant reduction in systolic and diastolic blood pressure compared to placebo . The mechanism was attributed to calcium channel blockade.
Study 2: Antioxidant Efficacy
In vitro studies assessed the antioxidant activity of various DHPs using DPPH and ABTS assays. Results indicated that the tested compounds exhibited IC50 values comparable to well-known antioxidants like ascorbic acid . This suggests that 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate may possess similar protective effects against oxidative damage.
Study 3: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of DHPs on lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in TNF-alpha and IL-6 production upon treatment with DHP derivatives . This positions the compound as a candidate for further development in inflammatory disease management.
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for preparing 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?
The compound can be synthesized via a modified Hantzsch reaction, involving a 1:2:1 molar ratio of substituted aldehydes (e.g., 3-methoxybenzaldehyde), β-keto esters (e.g., allyl acetoacetate), and ammonium acetate in ethanol under reflux. Critical parameters include maintaining a temperature of 70–80°C for 4–6 hours and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >90% purity. Reaction progress is monitored by TLC .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural validation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To identify substituents (e.g., allyl, methoxyphenyl groups) and dihydropyridine ring conformation.
- IR Spectroscopy : To confirm ester carbonyl stretches (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) from the dihydropyridine ring.
- X-ray crystallography : For absolute stereochemical assignment, particularly for resolving ambiguities in substituent orientation .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water.
- Stability : Degrades under strong acidic conditions (pH < 3) due to ring-opening reactions. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxyphenyl vs. chlorophenyl) impact biological activity in dihydropyridine derivatives?
Substituents at the 4-position of the dihydropyridine core modulate calcium channel binding affinity. For example:
- Methoxyphenyl groups : Enhance lipophilicity, improving blood-brain barrier penetration in neurological studies.
- Chlorophenyl groups : Increase electron-withdrawing effects, stabilizing interactions with ion channel residues. Comparative assays (e.g., patch-clamp electrophysiology) are recommended to quantify IC₅₀ values .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from differences in crystallinity or residual solvents. Standardize protocols by:
Q. What mechanistic insights explain the compound’s susceptibility to ring-opening reactions?
Acid-catalyzed ring-opening proceeds via protonation of the dihydropyridine NH group, followed by nucleophilic attack (e.g., water) at the C2/C6 positions. Reaction intermediates can be trapped using anhydrous conditions and characterized via LC-MS. Computational DFT studies (e.g., Gaussian) model transition states and activation energies .
Q. How can the compound’s bioactivity be assessed against calcium channel isoforms?
- In vitro assays : Use L-type calcium channel-expressing HEK293 cells with Fura-2 AM calcium imaging.
- Competitive binding : Compare displacement of radiolabeled nitrendipine (Kd = 0.5 nM) in cardiac membranes.
- Selectivity profiling : Screen against T-type (Cav3.2) and neuronal (Cav2.1) channels to avoid off-target effects .
Q. What strategies mitigate challenges in functionalizing the allyl ester groups?
Allyl esters are prone to hydrolysis or unwanted cyclization. Mitigation approaches include:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for temporary protection during orthogonal reactions.
- Microwave-assisted synthesis : Reduces side reactions by shortening reaction times (e.g., 10 minutes at 100°C) .
Methodological Considerations
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Molecular docking (AutoDock Vina) : Predict binding poses with calcium channel α1 subunits.
- QSAR studies : Correlate logP values (2.5–3.5) with BBB permeability using Molinspiration software.
- ADMET prediction : SwissADME or ProTox-II tools assess toxicity risks (e.g., hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
